4-[1-(3,4-dimethoxybenzyl)-1H-benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one
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Overview
Description
The compound 4-{1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one is a complex organic molecule that features a combination of benzodiazole, pyrrolidinone, and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Benzodiazole Core: This can be synthesized by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Attachment of the Dimethoxyphenyl Group: This involves a Friedel-Crafts alkylation reaction where the benzodiazole core is alkylated with 3,4-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst.
Formation of the Pyrrolidinone Ring: This step involves the cyclization of an appropriate amide precursor under basic conditions to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole and pyrrolidinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-{1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting neurological disorders or cancer.
Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of 4-{1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzodiazole moiety may interact with protein binding sites, while the pyrrolidinone ring can enhance its binding affinity and specificity. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3,4-Dimethoxyacetophenone
Uniqueness
4-{1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one: is unique due to its combination of benzodiazole, pyrrolidinone, and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C28H29N3O3 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
4-[1-[(3,4-dimethoxyphenyl)methyl]benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C28H29N3O3/c1-4-19-9-12-22(13-10-19)30-18-21(16-27(30)32)28-29-23-7-5-6-8-24(23)31(28)17-20-11-14-25(33-2)26(15-20)34-3/h5-15,21H,4,16-18H2,1-3H3 |
InChI Key |
HPDARIFBFURCTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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